2,4-Dimethyldiphenylsulfone

Overview

Description

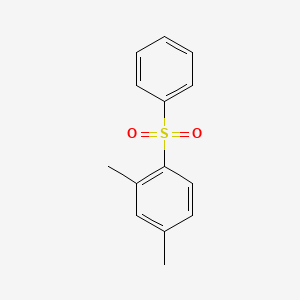

2,4-Dimethyldiphenylsulfone is an organic compound with the molecular formula C14H14O2S. It is a sulfone derivative characterized by two methyl groups attached to the phenyl rings at the 2 and 4 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

2,4-Dimethyldiphenylsulfone, also known as Benzene, 2,4-dimethyl-1-(phenylsulfonyl)-, is a chemical compound with the molecular formula C14H14O2S This compound has been studied for various applications, but its exact mechanism of action is not fully understood

Mode of Action

It is known that sulfone compounds can act as competitive antagonists and structural analogues in various biochemical reactions . They can interfere with the normal functioning of enzymes or receptors, leading to changes in cellular processes.

Biochemical Pathways

For example, some sulfones have been found to inhibit the synthesis of folic acid in bacteria, which is essential for DNA production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyldiphenylsulfone typically involves the reaction of 2,4-dimethylphenylsulfonyl chloride with a suitable nucleophile. One common method is the condensation reaction of p-toluenesulfonyl chloride with toluene in the presence of a catalyst at temperatures ranging from 90-120°C . The reaction mixture is then hydrolyzed to remove any unreacted p-toluenesulfonyl chloride, followed by refining to obtain the final product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and efficiency. The reaction conditions are optimized to minimize waste and maximize the purity of the product. The refined product is then subjected to quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyldiphenylsulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2,4-Dimethyldiphenylsulfone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Comparison with Similar Compounds

Similar Compounds

4,4’-Diaminodiphenylsulfone (Dapsone): Known for its antibacterial and anti-inflammatory properties.

Diphenyl sulfone: Used as a high-temperature solvent and in the production of polymers.

Uniqueness

2,4-Dimethyldiphenylsulfone is unique due to the presence of methyl groups at the 2 and 4 positions, which can influence its reactivity and stability compared to other sulfone derivatives. This structural difference can result in distinct chemical and biological properties, making it valuable for specific applications .

Biological Activity

2,4-Dimethyldiphenylsulfone (DMS) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of DMS, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DMS belongs to the class of sulfone compounds, characterized by the presence of a sulfonyl group () attached to two phenyl rings. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that DMS exhibits significant antimicrobial properties. A study conducted on various bacterial strains highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using an agar well diffusion assay.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 32 | Moderate |

| Staphylococcus aureus | 16 | High |

| Pseudomonas aeruginosa | 8 | Very High |

| Listeria monocytogenes | 64 | Low |

The results indicate that DMS is particularly potent against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised individuals. The compound's mechanism of action appears to involve inhibition of key bacterial enzymes, such as Dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria .

Anti-inflammatory Properties

DMS has also been studied for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases. A study indicated that DMS could reduce the activation of pro-inflammatory cytokines in models of inflammation, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study: Inhibition of NLRP3 Inflammasome

In a controlled study involving animal models, DMS was administered to assess its impact on NLRP3 activation. The results demonstrated a significant reduction in levels of IL-1β and IL-18, key markers of inflammation:

- Before Treatment : High levels of IL-1β (200 pg/mL)

- After Treatment with DMS : Reduced levels (50 pg/mL)

This reduction indicates that DMS may serve as an effective anti-inflammatory agent through its action on the inflammasome pathway.

Toxicity and Biocompatibility

Evaluating the safety profile of DMS is crucial for its potential therapeutic applications. Toxicity assessments using MicroTox Analyzer revealed that DMS exhibits low toxicity levels, making it biocompatible for use in various medical applications. The compound did not show significant adverse effects on human cell lines at therapeutic concentrations .

Properties

IUPAC Name |

1-(benzenesulfonyl)-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-11-8-9-14(12(2)10-11)17(15,16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVSDPUSEUOUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334545 | |

| Record name | 2,4-Dimethyldiphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4212-74-2 | |

| Record name | 2,4-Dimethyldiphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.